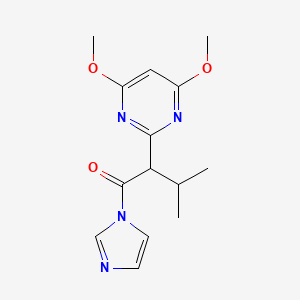
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one is a synthetic organic compound that features a pyrimidine ring substituted with methoxy groups and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Substitution with Methoxy Groups: Methoxy groups are introduced via nucleophilic substitution reactions.
Attachment of the Imidazole Ring: The imidazole ring is attached through a coupling reaction, often using a catalyst.
Final Assembly: The final compound is assembled through a series of condensation and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Dimethoxypyrimidin-2-yl)-1-(1H-imidazol-1-yl)-3-methylbutan-1-one: can be compared with other pyrimidine and imidazole derivatives.
Similar Compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
144552-28-3 |
|---|---|
Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)-1-imidazol-1-yl-3-methylbutan-1-one |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)12(14(19)18-6-5-15-8-18)13-16-10(20-3)7-11(17-13)21-4/h5-9,12H,1-4H3 |
InChI Key |
KJJSIEPLYVQCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=CC(=N1)OC)OC)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















